molecular formula C14H20N2O4S B5280723 N-[4-(propylsulfamoyl)phenyl]oxolane-2-carboxamide

N-[4-(propylsulfamoyl)phenyl]oxolane-2-carboxamide

Cat. No.: B5280723
M. Wt: 312.39 g/mol
InChI Key: WBLJUPPHJXBCIP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[4-(propylsulfamoyl)phenyl]oxolane-2-carboxamide can be achieved through a green and efficient method. One such method involves the reaction of 4-aminobenzenesulfonamide with propyl bromide to form N-(4-propylsulfamoyl)aniline. This intermediate is then reacted with oxolane-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to yield the final product . The reaction is typically carried out in ethanol at room temperature, providing a high yield of up to 90% .

Chemical Reactions Analysis

N-[4-(propylsulfamoyl)phenyl]oxolane-2-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-[4-(propylsulfamoyl)phenyl]oxolane-2-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4-(propylsulfamoyl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-2-9-15-21(18,19)12-7-5-11(6-8-12)16-14(17)13-4-3-10-20-13/h5-8,13,15H,2-4,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLJUPPHJXBCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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